Comprehensive Preliminary Toxicity Screening Strategy for Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate
Comprehensive Preliminary Toxicity Screening Strategy for Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate
Executive Summary & Structural Risk Analysis
Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (MTB) is a highly lipophilic aromatic ester characterized by a 13-carbon aliphatic chain containing a trans (1E) double bond, conjugated to a methyl benzoate core. In drug development and chemical safety, such novel lipophilic entities present unique toxicological challenges.
Before committing to expensive in vivo models, a robust in vitro and in silico screening framework is required. The specific structural moieties of MTB dictate the following putative risks:
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High Lipophilicity: The long tridecenyl chain suggests a high partition coefficient (LogP), increasing the risk of bioaccumulation and poor aqueous solubility[1].
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Esterase Cleavage: The methyl ester group is susceptible to hepatic and plasma carboxylesterases, which will release equimolar amounts of methanol and a long-chain lipophilic acid.
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Epoxidation Risk: The (1E)-alkene moiety is a structural alert. Cytochrome P450 (CYP450) enzymes may oxidize this double bond into a reactive epoxide intermediate, posing a significant genotoxic risk.
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Photoreactivity: The conjugation of the aromatic ring may absorb UV light, necessitating phototoxicity screening[2].
Fig 1. Sequential preliminary toxicity screening workflow for MTB.
Phase 1: In Silico ADMET Profiling
Rationale: Lipophilicity is one of the principal parameters describing the pharmacokinetic behavior and potential toxicity of a molecule[1]. Because MTB is highly hydrophobic, computational predictions are critical for establishing dosing limits for subsequent in vitro assays.
Methodology:
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Generate the canonical SMILES string for Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate.
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Input the SMILES into the SwissADME web tool to compute physicochemical properties, lipophilicity (iLOGP, XLOGP3), and drug-likeness[1].
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Evaluate the BOILED-Egg model for passive gastrointestinal absorption and blood-brain barrier (BBB) permeation.
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Assess CYP450 inhibition profiles (specifically CYP1A2, CYP2C19, CYP2D6, and CYP3A4) to predict drug-drug interaction risks.
Table 1: Anticipated In Silico Profile for MTB
| Parameter | Predicted Outcome | Toxicological Implication |
| Consensus LogP | > 5.0 | High lipophilicity; potential for tissue accumulation and poor aqueous solubility in assay media[1]. |
| Lipinski's Rule | 1 Violation (LogP > 5) | Poor oral bioavailability as a free drug; requires specialized formulation. |
| CYP3A4 Substrate | Yes | Hepatic metabolism is highly likely, necessitating S9 fraction testing in genotoxicity assays. |
Phase 2: In Vitro Hepatotoxicity Screening (HepG2)
Rationale: The liver is the primary site of xenobiotic metabolism. HepG2 cells are utilized because they retain the activity of critical phase I (CYP1A1, CYP1A2) and phase II enzymes, reflecting mammalian metabolism better than standard immortalized lines[3]. This is vital for MTB, as esterase cleavage and CYP-mediated oxidation will occur here.
Fig 2. Putative metabolic pathways of MTB leading to cellular toxicity.
Step-by-Step Protocol (MTT Assay):
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Cell Culture: Seed HepG2 cells at a density of 50,000 cells/well in a 96-well plate using DMEM supplemented with 10% fetal bovine serum[3]. Incubate at 37°C in 5% CO₂ for 24 hours to allow attachment.
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Compound Preparation: Dissolve MTB in DMSO. Due to its lipophilicity, ensure the final DMSO concentration in the culture media does not exceed 0.5% to prevent solvent-induced cytotoxicity.
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Exposure: Treat cells with serial dilutions of MTB (e.g., 1 µM to 500 µM) and incubate for 24 hours[3].
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Viability Assessment: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours[3]. The active mitochondria of viable cells will reduce the tetrazolium salt to purple formazan.
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Quantification: Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value.
Phase 3: Genotoxicity Assessment (OECD TG 471)
Rationale: The danger of genotoxicity lies in permanent damage to genetic material[4]. The (1E)-alkene chain of MTB is a structural alert for the formation of reactive epoxides. The OECD Test Guideline 471 (Bacterial Reverse Mutation Test / Ames Test) is the cornerstone for detecting point mutations[4].
Step-by-Step Protocol (Pre-incubation Method): Note: The pre-incubation method is explicitly chosen over plate incorporation as it is more sensitive for specific chemical classes, including highly lipophilic compounds[4].
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Strain Preparation: Prepare cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA[4]. These strains contain pre-existing genetic defects in amino acid synthesis[4].
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Metabolic Activation: Prepare mammalian liver post-mitochondrial fraction (S9 mix) to simulate hepatic CYP450 epoxidation of the MTB alkene chain[4].
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Pre-incubation: Mix the bacterial suspension, varying concentrations of MTB, and the S9 mix (or buffer for negative control). Incubate at 37°C for 20 minutes[4].
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Plating: Add the mixture to overlay agar and pour directly onto minimal medium plates[4].
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Incubation & Scoring: Incubate plates for 48–72 hours. Count the number of revertant colonies. A dose-dependent and reproducible increase in colony counts compared to the solvent control indicates a positive mutagenic response.
Phase 4: Phototoxicity Evaluation (OECD TG 432)
Rationale: Phototoxicity is a light-induced skin reaction occurring when photoreactive chemicals are activated to produce cytotoxic effects[2]. Because MTB contains a conjugated aromatic benzoate system, it may absorb UV/visible light. The 3T3 Neutral Red Uptake (NRU) assay (OECD TG 432) is the industry-standard test to evaluate this risk[5].
Step-by-Step Protocol:
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Cell Seeding: Seed BALB/c 3T3 mouse fibroblast cells into two separate 96-well plates and incubate for 24 hours.
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Dosing: Apply increasing concentrations of MTB to the cells for 1 hour[6].
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Irradiation: Expose one plate to a non-cytotoxic dose of simulated sunlight (UVA 5 J/cm²), while keeping the second plate in the dark[6].
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Neutral Red Uptake: After 18-24 hours, measure cytotoxicity as a concentration-dependent reduction in the uptake of the vital dye Neutral Red[7].
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Analysis: Calculate the Photo-Irritation Factor (PIF). A PIF > 5 indicates a probable phototoxic potential.
Data Interpretation Matrix
Table 2: Decision Matrix for MTB Preliminary Screening
| Assay | Result | Mechanistic Interpretation | Next Steps |
| HepG2 MTT | IC₅₀ < 10 µM | High basal cytotoxicity, likely due to lipophilic membrane disruption or toxic metabolite accumulation. | Conduct High-Content Analysis (HCA) to check mitochondrial membrane potential. |
| Ames (OECD 471) | Positive (+S9 only) | CYP450 successfully oxidized the alkene to a DNA-reactive epoxide[4]. | Halt development or structurally modify the alkene chain (e.g., saturation). |
| Ames (OECD 471) | Negative | No point mutations detected; epoxide either not formed or rapidly detoxified. | Proceed to mammalian micronucleus test (OECD TG 487) for clastogenicity. |
| 3T3 NRU (OECD 432) | PIF < 2 | Absence of phototoxicity/photoirritation potential[5]. | Clear for topical formulation development. |
References
- OECD 471 Bacterial Reverse Mutation Test - WESHIN INSPECTION TECH CO.
- Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents Source: PMC / NIH URL
- Absence of phototoxicity/photoirritation potential of bergamottin determined In Vitro using OECD TG 432 Source: PubMed / NIH URL
- Evaluation of Cytotoxicity of Food in Human Hepatoma HepG2 Cells Source: Longdom Publishing URL
- Phototoxicity - Joint Research Centre Source: European Commission URL
- Retrospective review on in vitro phototoxicity data generated in 3D skin models Source: Mattek URL
- Phototoxicity - PETA Science Consortium International e.V.
Sources
- 1. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrospective review on in vitro phototoxicity data generated in 3D skin models to support the development of new OECD Test Guideline • Mattek - Part of Sartorius [mattek.com]
- 3. longdom.org [longdom.org]
- 4. weshininspection.com [weshininspection.com]
- 5. Absence of phototoxicity/photoirritation potential of bergamottin determined In Vitro using OECD TG 432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepsci.eu [thepsci.eu]
- 7. Phototoxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
